molecular formula C7H13NO2 B2504392 rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol CAS No. 2470278-91-0

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol

Cat. No.: B2504392
CAS No.: 2470278-91-0
M. Wt: 143.186
InChI Key: ZTKBENAYKANNKV-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique hexahydro-furo-pyrrol structure, which makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism of action can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol include other nitrogen-containing heterocyclic compounds, such as:

  • Pyrrolidine derivatives
  • Piperidine derivatives
  • Morpholine derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique hexahydro-furo-pyrrol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-4-7-3-8-1-6(7)2-10-5-7/h6,8-9H,1-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKBENAYKANNKV-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2(CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC[C@]2(CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.